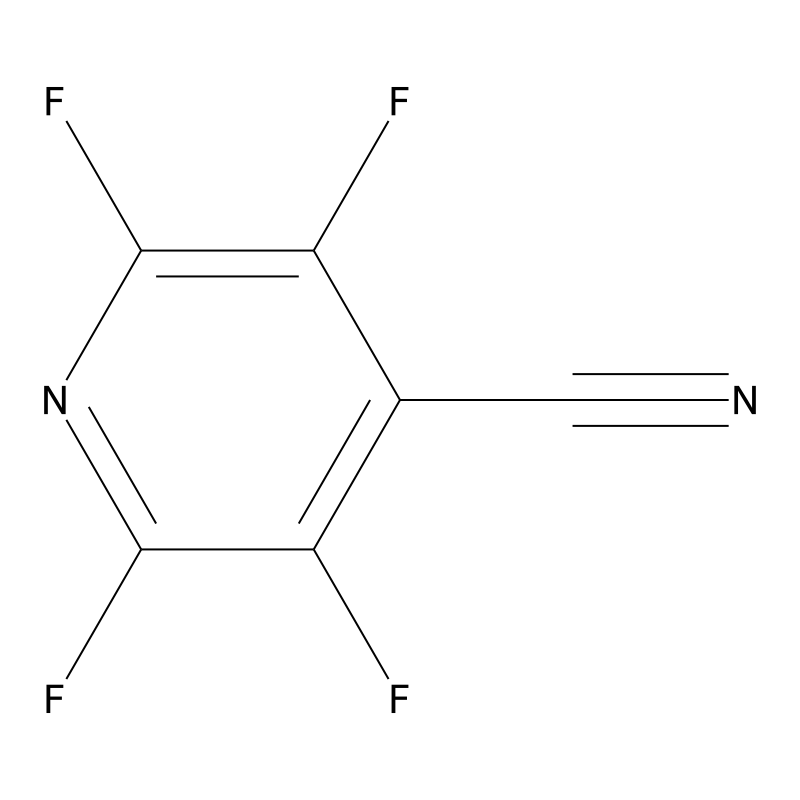

2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor in Organic Synthesis

2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile serves as a precursor for the synthesis of diverse complex molecules. Due to its reactivity, it can be incorporated into various organic structures. For instance, research has shown its utility in preparing 2-anilino-3,5,6-trifluoroisonicotinonitrile [].

Building Block for Functional Materials

The fluorinated nature and cyano group of 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile make it suitable for the design of functional materials. Research explores its application in the development of Covalent Organic Frameworks (COFs). COFs are crystalline materials with potential applications in gas storage, catalysis, and sensors.

- Catalysis: Studies demonstrate the ability of 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile to act as a catalyst in various reactions []. Its specific interactions with reaction components can influence reaction rates and product selectivity.

Reagent in Chemical Reactions

,3,5,6-Tetrafluoro-4-pyridinecarbonitrile exhibits interesting reactivity patterns, making it a useful reagent in chemical reactions. Research explores its application in reactions with:

,3-Dicarbonyl Systems

This reaction yields fused furan derivatives, which are valuable heterocyclic compounds with diverse applications in medicinal chemistry and material science [].

Amidines

Reaction with amidines leads to the formation of pyrimidinopyridine systems []. These heterocyclic structures possess unique properties and find applications in drug discovery and material development.

2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile, also known as 4-cyanotetrafluoropyridine, is a fluorinated heterocyclic compound with the molecular formula and a molecular weight of 176.07 g/mol. This compound features a pyridine ring substituted with four fluorine atoms and one cyano group at the para position. Its unique structure imparts distinctive chemical properties, making it a valuable intermediate in organic synthesis and medicinal chemistry.

2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile is known for its reactivity in various chemical transformations:

- Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, allowing for the synthesis of more complex molecules. For instance, it reacts with amidines to yield [6,6]-fused pyrimidinopyridine systems .

- Condensation Reactions: This compound can react with 1,3-dicarbonyl compounds to produce [5,6]-ring fused furo derivatives.

- Formation of Complex Structures: It serves as a precursor for synthesizing diverse complex molecules due to its ability to undergo various coupling reactions.

The biological activity of 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile has been explored in several studies. It exhibits potential antimicrobial properties and has been investigated for its efficacy against various pathogens. Additionally, computational studies have indicated that this compound may interact with specific biological targets, suggesting its potential as a lead compound in drug development .

Several methods have been developed for synthesizing 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile:

- From Pentafluoropyridine: One common method involves the nucleophilic substitution of pentafluoropyridine with appropriate nucleophiles such as malononitrile under basic conditions. This reaction typically yields good yields of the desired tetrafluoropyridine derivatives .

- Direct Fluorination: Another method includes the fluorination of 2,3,5,6-tetrachloropyridine using potassium fluoride in sulfolane at elevated temperatures .

- Alternative Synthetic Routes: Various other synthetic routes have been documented in literature that utilize different starting materials and conditions to achieve similar outcomes.

The applications of 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile are diverse:

- Organic Synthesis: It is widely used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Material Science: The compound's unique properties make it suitable for developing advanced materials with specific functionalities.

- Research Tool: Its reactivity allows it to be employed in various chemical research applications to explore new reaction pathways and mechanisms.

Interaction studies involving 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile have focused on its binding affinity towards biological targets. Molecular docking analyses have been conducted to predict how this compound interacts with enzymes and receptors involved in disease pathways. Such studies provide insight into its potential therapeutic applications and guide further drug design efforts .

Several compounds share structural similarities with 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,3-Difluoropyridine | C5H4F2N | Contains only two fluorine atoms; less reactive than tetrafluorinated variants. |

| 3-Fluoro-4-pyridinecarbonitrile | C6H4FN2 | Has a single fluorine atom; different reactivity profile due to position. |

| Pentafluoropyridine | C5F5N | Fully fluorinated; highly reactive but lacks cyano functionality. |

| 2,3-Bis(trifluoromethyl)pyridine | C7H4F6N | Contains trifluoromethyl groups; significantly alters electronic properties. |

These compounds illustrate the unique characteristics of 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile due to its specific substitution pattern and functional groups.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant